ethyl 3-carbamoyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a carbamoyl group, a sulfonyl group, an amido group, and a carboxylate group. The presence of these groups can significantly influence the compound’s reactivity and properties .Scientific Research Applications
Synthesis and Chemical Properties
An Expedient Phosphine-catalyzed [4 + 2] Annulation
This process involves the synthesis of highly functionalized tetrahydropyridines, demonstrating the versatility of ethyl 2-methyl-2,3-butadienoate in forming complex structures through [4 + 2] annulation with N-tosylimines. The process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent regioselectivity and diastereoselectivities, showcasing the chemical's utility in constructing intricate molecular frameworks (Zhu et al., 2003).
Novel Pyrido and Thieno Pyrimidines
The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related systems from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates showcases the compound's flexibility in generating diverse heterocyclic frameworks, essential for various biological and material science applications (Bakhite et al., 2005).
Characterization and Structural Analysis
Studies on 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have provided insight into its molecular and crystal structure, including X-ray and DFT analyses. These findings contribute to understanding the compound's chemical behavior and potential for further application in material science and pharmacology (Çolak et al., 2021).
Potential Applications
Antibacterial Agents
Research into pyridonecarboxylic acids and their derivatives, including structural analogs of ethyl 3-carbamoyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, has shown promise in developing new antibacterial agents. These studies underline the importance of such compounds in medicinal chemistry and drug development processes (Egawa et al., 1984).
Synthetic Versatility
The compound's derivatives have been used to synthesize various heterocyclic frameworks, demonstrating the chemical's synthetic versatility. This includes the creation of novel pyridothienopyrimidines and related fused polyheterocyclic systems, highlighting its utility in developing new materials and potential therapeutic agents (Kostenko et al., 2007).
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S2/c1-3-34-24(31)27-13-11-18-19(14-27)35-23(20(18)21(25)29)26-22(30)16-7-9-17(10-8-16)36(32,33)28-12-5-4-6-15(28)2/h7-10,15H,3-6,11-14H2,1-2H3,(H2,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJPHKIFCLPRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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